molecular formula C8H9IO B8058622 (2-Iodo-5-methylphenyl)methanol

(2-Iodo-5-methylphenyl)methanol

Cat. No.: B8058622
M. Wt: 248.06 g/mol
InChI Key: DZKJTVRIVOAEPH-UHFFFAOYSA-N
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Description

(2-Iodo-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . It is characterized by the presence of an iodine atom and a hydroxyl group attached to a benzene ring with a methyl group at the 5th position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Reduction: One common synthetic route involves the bromination of 2-methylphenol followed by the reduction of the resulting bromo compound to introduce the iodine atom.

  • Direct Iodination: Another method involves the direct iodination of 2-methylphenol using iodine in the presence of an oxidizing agent.

Industrial Production Methods: The industrial production of This compound typically involves large-scale bromination and reduction processes, ensuring high purity and yield. These methods are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

(2-Iodo-5-methylphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The iodine atom can be reduced to form the corresponding iodo compound.

  • Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Common reagents include hydrogen gas and palladium catalysts.

  • Substitution: Common reagents include nucleophiles such as ammonia or halides.

Major Products Formed:

  • Oxidation: 2-Iodo-5-methylbenzaldehyde or 2-Iodo-5-methylbenzoic acid.

  • Reduction: 2-Iodo-5-methylphenylmethane.

  • Substitution: 2-Amino-5-methylphenylmethanol or 2-Fluoro-5-methylphenylmethanol.

Scientific Research Applications

(2-Iodo-5-methylphenyl)methanol: has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It is investigated for its potential therapeutic properties in drug development.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Iodo-5-methylphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its hydroxyl and iodine groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(2-Iodo-5-methylphenyl)methanol: can be compared with other similar compounds, such as:

  • (2-Bromo-5-methylphenyl)methanol: Similar structure but with a bromine atom instead of iodine.

  • (2-Chloro-5-methylphenyl)methanol: Similar structure but with a chlorine atom instead of iodine.

  • (2-Iodo-3-methylphenyl)methanol: Similar structure but with the methyl group at the 3rd position instead of the 5th.

Uniqueness: The presence of the iodine atom in This compound imparts unique chemical properties, such as higher reactivity compared to bromine or chlorine, making it particularly useful in certain chemical reactions and applications.

Properties

IUPAC Name

(2-iodo-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJTVRIVOAEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Methyl-2-iodobenzoic acid (100 g, 0.38 mol) is dissolved in THF (350 ml) and cooled in an ice bath. Borane-THF complex (380 ml of 1M in THF, 0.38 mol) is added dropwise. After addition is complete, the reaction is warmed to room temperature and stirred for 14 hours. The mixture is transferred to a large erlenmeyer flask, cooled in an ice bath, and carefully quenched with water (250 ml). Evaporation of the THF on a rotovap gives a white suspension which is treated with additional water (1L) and then filtered and dried in a vacuum dessicator over P2O5 to give 2-iodo-5-methylbenzyl alcohol as a white solid, m.p. 82-85°.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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